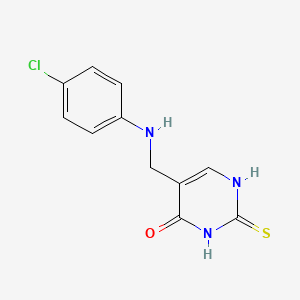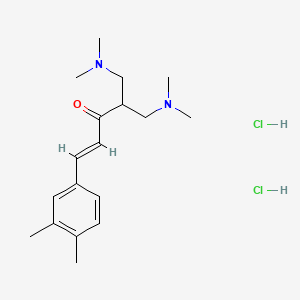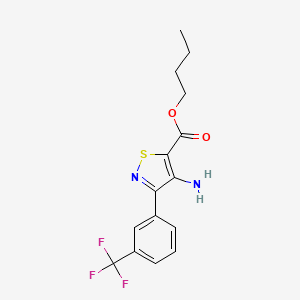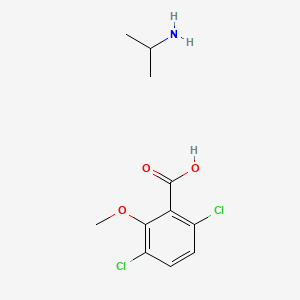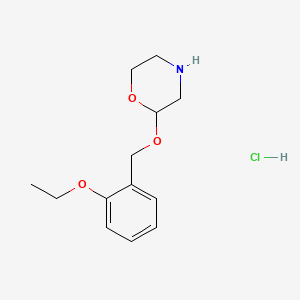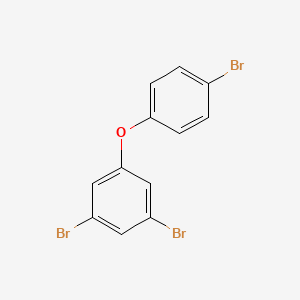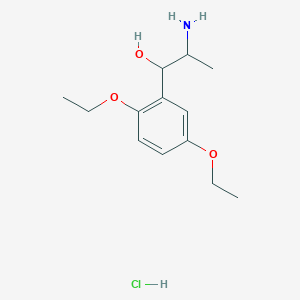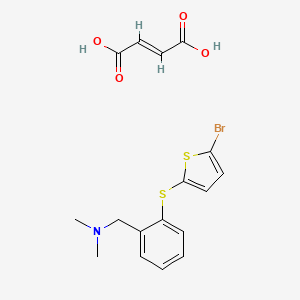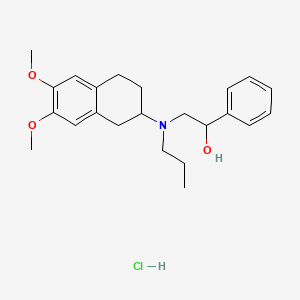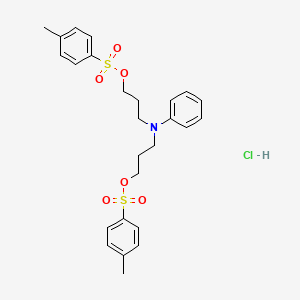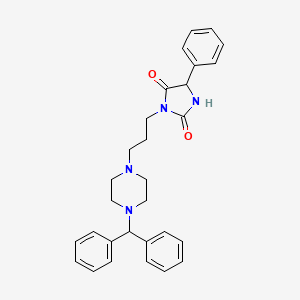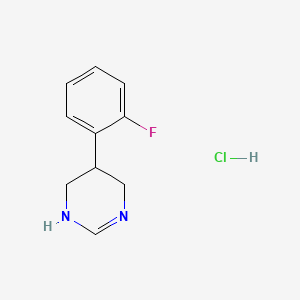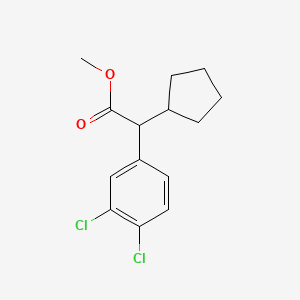
Methyl cyclopentyl(3,4-dichlorophenyl)acetate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl cyclopentyl(3,4-dichlorophenyl)acetate is a chemical compound with the molecular formula C14H16Cl2O2 It is known for its unique structure, which includes a cyclopentyl group and a dichlorophenyl group attached to an acetate moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of methyl cyclopentyl(3,4-dichlorophenyl)acetate typically involves the esterification of 3,4-dichlorophenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester. The general reaction scheme is as follows:
3,4-Dichlorophenylacetic acid+MethanolAcid catalystMethyl cyclopentyl(3,4-dichlorophenyl)acetate+Water
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the process.
化学反応の分析
Types of Reactions
Methyl cyclopentyl(3,4-dichlorophenyl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The dichlorophenyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed.
Major Products Formed
Oxidation: 3,4-Dichlorophenylacetic acid
Reduction: Methyl cyclopentyl(3,4-dichlorophenyl)methanol
Substitution: Various substituted phenylacetates depending on the nucleophile used
科学的研究の応用
Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals and materials.
作用機序
The mechanism by which methyl cyclopentyl(3,4-dichlorophenyl)acetate exerts its effects is primarily through its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
類似化合物との比較
Similar Compounds
3,4-Dichloromethylphenidate: A stimulant and dopamine reuptake inhibitor with a similar dichlorophenyl group.
Methyl 3,4-dichlorophenylacetate: A closely related ester with similar chemical properties.
Uniqueness
Methyl cyclopentyl(3,4-dichlorophenyl)acetate stands out due to its unique cyclopentyl group, which imparts distinct steric and electronic properties. This structural feature can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and industrial applications.
特性
CAS番号 |
521062-92-0 |
|---|---|
分子式 |
C14H16Cl2O2 |
分子量 |
287.2 g/mol |
IUPAC名 |
methyl 2-cyclopentyl-2-(3,4-dichlorophenyl)acetate |
InChI |
InChI=1S/C14H16Cl2O2/c1-18-14(17)13(9-4-2-3-5-9)10-6-7-11(15)12(16)8-10/h6-9,13H,2-5H2,1H3 |
InChIキー |
NEHPFNBRZYFWFN-UHFFFAOYSA-N |
正規SMILES |
COC(=O)C(C1CCCC1)C2=CC(=C(C=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


